Benzyl 4-(4-(chlorosulfonyl)phenyl)piperazine-1-carboxylate
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Overview
Description
Benzyl 4-(4-(chlorosulfonyl)phenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C18H19ClN2O4S and a molecular weight of 394.87 g/mol . This compound is a piperazine derivative, which is a class of compounds known for their wide range of biological and pharmaceutical activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(4-(chlorosulfonyl)phenyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with chlorosulfonyl compounds. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(4-(chlorosulfonyl)phenyl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions depending on the reagents used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives .
Scientific Research Applications
Benzyl 4-(4-(chlorosulfonyl)phenyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various piperazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis
Mechanism of Action
The mechanism of action of Benzyl 4-(4-(chlorosulfonyl)phenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The exact molecular targets and pathways involved can vary based on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Benzyl-piperazine-1-carboxylic acid (4-chloro-phenyl)-amide
- Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate
Uniqueness
Benzyl 4-(4-(chlorosulfonyl)phenyl)piperazine-1-carboxylate is unique due to its specific structural features, such as the presence of the chlorosulfonyl group and the piperazine ring. These features contribute to its distinct chemical reactivity and potential biological activities compared to other similar compounds .
Properties
Molecular Formula |
C18H19ClN2O4S |
---|---|
Molecular Weight |
394.9 g/mol |
IUPAC Name |
benzyl 4-(4-chlorosulfonylphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C18H19ClN2O4S/c19-26(23,24)17-8-6-16(7-9-17)20-10-12-21(13-11-20)18(22)25-14-15-4-2-1-3-5-15/h1-9H,10-14H2 |
InChI Key |
FHJDCVZHGZXIAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)S(=O)(=O)Cl)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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